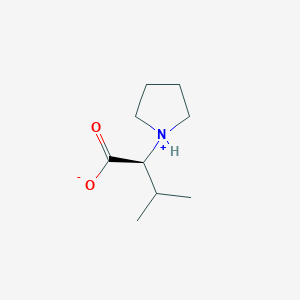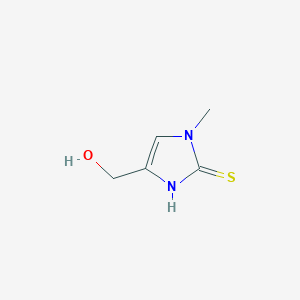![molecular formula C33H24IrN3 B7856225 Tris[2-(2-pyridyl)phenyl] iridium(III)](/img/structure/B7856225.png)
Tris[2-(2-pyridyl)phenyl] iridium(III)
Overview
Description
Tris[2-(2-pyridyl)phenyl] iridium(III) is a useful research compound. Its molecular formula is C33H24IrN3 and its molecular weight is 654.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tris[2-(2-pyridyl)phenyl] iridium(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris[2-(2-pyridyl)phenyl] iridium(III) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Activities : Iridium(III) complexes, including those related to Tris[2-(2-pyridyl)phenyl] iridium(III), are known for their catalytic properties. A study by Valencia et al. (2017) explored the catalytic dehydrogenation of amines, demonstrating the effects of pendant substituents on catalytic activity. The presence of a basic pyridyl unit in these complexes was found to induce higher rates and selectivity in the formation of imines and tertiary amines, suggesting a potential pathway for bond-activation through substrate binding at the Lewis acidic iridium center (Valencia et al., 2017).
Photophysical and Electroluminescent Properties : Iridium(III) complexes are notable for their phosphorescent and electroluminescent properties. Research by Li et al. (2010) found that the emission color of these complexes could be tuned by changing the conjugation length of the ligand, with potential applications in OLEDs (Organic Light Emitting Diodes). They also discovered that the addition of bulky substituents can lead to increased quantum efficiency and reduced luminescence quenching (Li et al., 2010).
Chemosensing Applications : Iridium(III) complexes have been utilized in chemosensing, particularly for metal ions. Ma et al. (2014) designed an iridium(III) complex-based chemosensor for Zn²⁺ ions, which exhibited a significant luminescence color change upon interaction with Zn²⁺ ions. This property makes these complexes useful for visualizing intracellular ion distributions in biological applications, such as in live zebrafish (Ma et al., 2014).
properties
InChI |
InChI=1S/3C11H8N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-6,8-9H; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBWDYLFYVXTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C]=C1)C2=CC=CC=N2.C1=CC=C([C]=C1)C2=CC=CC=N2.C1=CC=C([C]=C1)C2=CC=CC=N2.[Ir] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24IrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 101142691 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B7856147.png)



![(5S,6R)-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-((S)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B7856160.png)
![[(10'R,13'S)-10',13'-dimethyl-7'-oxospiro[1,3-dioxolane-2,17'-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3'-yl] acetate](/img/structure/B7856168.png)


![1-Chloro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B7856194.png)


![[3-Methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butyl]azanium;2,2,2-trifluoroacetate](/img/structure/B7856216.png)
